![molecular formula C12H9F3N4O2S B6473786 4-{[1-(1,2,3-thiadiazole-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine CAS No. 2640966-57-8](/img/structure/B6473786.png)
4-{[1-(1,2,3-thiadiazole-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine
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Overview
Description
4-{[1-(1,2,3-thiadiazole-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C12H9F3N4O2S and its molecular weight is 330.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.03983120 g/mol and the complexity rating of the compound is 420. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound 4-{[1-(1,2,3-thiadiazole-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine is a novel derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the coupling of pyridine derivatives with thiadiazole moieties. The general synthetic route includes:
- Formation of Thiadiazole : Starting from appropriate carbonyl compounds and hydrazine derivatives, thiadiazoles are synthesized using standard condensation methods.
- Azetidine Formation : The azetidine ring is constructed through cyclization reactions involving suitable amines and carbonyl precursors.
- Final Coupling : The azetidine derivative is then reacted with the thiadiazole to form the target compound.
Anticancer Activity
Several studies have indicated that derivatives containing thiadiazole and pyridine exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : Research has shown that compounds similar to This compound demonstrate cytotoxic effects against various cancer cell lines such as HepG2 (hepatocellular carcinoma) and HCT116 (colon carcinoma). The mechanism is believed to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival .
Antimicrobial Properties
The compound also exhibits antimicrobial activity:
- In Vitro Studies : Compounds with similar structures have been tested against various bacterial strains, showing promising results in inhibiting growth. For example, derivatives of thiadiazoles have shown effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential as antimicrobial agents .
Other Biological Activities
In addition to anticancer and antimicrobial properties, This compound may possess other biological activities:
- Anti-inflammatory Effects : Thiadiazole derivatives are known for their anti-inflammatory properties, which could be relevant in treating conditions characterized by chronic inflammation .
- Analgesic Activity : Some studies suggest that similar compounds may also exhibit analgesic effects, making them candidates for pain management therapies .
Table 1: Summary of Biological Activities
Notable Research Findings
- A study demonstrated that a series of thiadiazole-pyridine derivatives showed selective inhibition of protein kinases involved in cancer progression, suggesting a targeted approach for cancer therapy .
- Another investigation highlighted the antioxidant properties of these compounds, which could aid in reducing oxidative stress in cells, further supporting their therapeutic potential .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity:
Research has demonstrated that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, a study highlighted the ability of certain thiadiazole derivatives to inhibit cancer cell growth, with some compounds showing IC50 values as low as 0.058 µM against T47D breast cancer cells . The presence of the azetidine moiety in the compound may enhance its binding affinity to target proteins involved in cancer progression.
Antiviral Properties:
Thiadiazole compounds have also been evaluated for their antiviral activities. In particular, derivatives have shown efficacy against viruses such as HIV and other viral infections. One study reported that specific thiadiazole derivatives exhibited EC50 values indicating potent antiviral activity against HIV-1, suggesting that the incorporation of the thiadiazole ring could be crucial for enhancing antiviral efficacy .
Antimicrobial Effects:
The compound's structural features may confer antimicrobial properties as well. Thiadiazole derivatives have been noted for their activity against various bacterial strains and fungi, making them candidates for developing new antimicrobial agents. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Agricultural Applications
Pesticidal Activity:
Thiadiazole derivatives have been researched for their insecticidal and fungicidal properties. Studies indicate that these compounds can effectively control agricultural pests and pathogens, contributing to crop protection strategies. For example, certain thiadiazole-based formulations have shown significant activity against plant pathogens, enhancing their utility in agricultural applications .
Plant Growth Regulators:
Some thiadiazole compounds are being explored as plant growth regulators. Their ability to modulate physiological processes in plants could lead to improved growth rates and yields, particularly under stress conditions. The trifluoromethyl group present in the compound may enhance its stability and bioactivity in plant systems .
Material Science Applications
Polymeric Materials:
The unique properties of 4-{[1-(1,2,3-thiadiazole-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine make it a candidate for incorporation into polymeric materials. Its chemical structure can impart desirable characteristics such as thermal stability and resistance to degradation. Research is ongoing to evaluate its potential in developing advanced materials for electronics and coatings .
Case Studies
Properties
IUPAC Name |
thiadiazol-4-yl-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N4O2S/c13-12(14,15)10-3-7(1-2-16-10)21-8-4-19(5-8)11(20)9-6-22-18-17-9/h1-3,6,8H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXJYQGWOLSVKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CSN=N2)OC3=CC(=NC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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